molecular formula C33H26BrFN2O3 B2475991 (2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-1-{3-[1-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)ethyl]-1H-pyrazol-1-yl}prop-2-en-1-one CAS No. 477711-06-1

(2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-1-{3-[1-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)ethyl]-1H-pyrazol-1-yl}prop-2-en-1-one

Cat. No.: B2475991
CAS No.: 477711-06-1
M. Wt: 597.484
InChI Key: RHCNMTDNCLAIBY-WOJGMQOQSA-N
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Description

(2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-1-{3-[1-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)ethyl]-1H-pyrazol-1-yl}prop-2-en-1-one is a useful research compound. Its molecular formula is C33H26BrFN2O3 and its molecular weight is 597.484. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Synthesis

  • Synthesis and Structural Analysis : The compound (E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-1-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]prop-2-en-1-one is related to structures synthesized for studying their molecular geometry and potential applications. For instance, Mahesha et al. (2021) synthesized a cyclocondensation product from simple precursors, leading to molecules adopting a T-shape structure and linking into ribbons or sheets through hydrogen bonds (Mahesha et al., 2021).

Medicinal Chemistry and Drug Design

  • Molecular Docking and Quantum Chemical Calculations : Viji et al. (2020) conducted molecular docking and quantum chemical calculations on similar compounds. They employed Density Functional Theory (DFT) and analyzed molecular parameters like bond length and angle, which can be crucial for understanding the interaction of such compounds with biological targets (Viji et al., 2020).

  • Synthesis of Radiotracers for Medical Imaging : Katoch-Rouse and Horti (2003) demonstrated the feasibility of nucleophilic displacement in the synthesis of radiotracers, which are pivotal in medical imaging techniques such as positron emission tomography (PET). This research highlights the potential application of related compounds in the development of diagnostic tools (Katoch-Rouse & Horti, 2003).

Antimicrobial Activity

  • Antimicrobial Properties : Ashok et al. (2017) synthesized substituted methanones with a structure similar to the query compound and screened them for antibacterial and antifungal activities. This suggests potential applications of related compounds in developing new antimicrobial agents (Ashok et al., 2017).

Materials Science and Polymer Chemistry

  • Copolymerization and Material Properties : Hussain et al. (2019) studied the copolymerization of novel halogen, alkoxy, and alkyl ring-disubstituted propenoates, which bears similarity to the compound . This research indicates potential applications in the field of material science and polymer chemistry (Hussain et al., 2019).

Properties

IUPAC Name

(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-1-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H26BrFN2O3/c1-23(40-29-16-17-30(31(35)21-29)26-5-3-2-4-6-26)32-19-20-37(36-32)33(38)18-11-24-9-14-28(15-10-24)39-22-25-7-12-27(34)13-8-25/h2-21,23H,22H2,1H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCNMTDNCLAIBY-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1)C(=O)C=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br)OC4=CC(=C(C=C4)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=NN(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br)OC4=CC(=C(C=C4)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H26BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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